tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate
Overview
Description
Tert-butyl carbamate is a type of carbamate ester. It’s used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular formula of tert-butyl carbamate is C5H11NO2 . The InChI Key is LFKDJXLFVYVEFG-UHFFFAOYSA-N .Chemical Reactions Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis
Tert-butyl carbamate appears as white to pale yellow or pale pink crystals or powder . It has a melting point of 105-110°C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Enantioselective Synthesis
An efficient enantioselective synthesis method for producing benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a potent CCR2 antagonist intermediate, has been developed. This process involves an iodolactamization step, crucial for yielding the highly functionalized intermediate with increased efficiency (Campbell et al., 2009).
Carbocyclic Analogue Synthesis
The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in the synthesis of nucleotide analogues (Ober et al., 2004).
Stereoisomer Synthesis
A stereoselective synthesis route for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from 3-cyclohexene-1-carboxylic acid, showcases the versatility of this compound in producing key intermediates for factor Xa inhibitors (Wang et al., 2017).
Supramolecular Assembly
The compound has been utilized in studies involving the control of macrocycle size by the stoichiometry of the applied template ion, indicating its role in the formation of chiral macrocycles and cavitand-shaped complexes (Sarnicka et al., 2012).
Chemosenory Applications
Benzothizole-modified tert-butyl carbazole derivatives, including this compound, have been synthesized for the development of strong blue emissive nanofibers. These nanofibers, capable of detecting volatile acid vapors, highlight the compound's potential in creating efficient chemosensors (Sun et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is in the field of organic light-emitting diodes (OLEDs). It is used as a thermally activated delayed fluorescence (TADF) emitter . The compound’s role is to increase the efficiency and compatibility of solution-processed OLEDs .
Mode of Action
The compound interacts with its targets by increasing the molecular solubility and reducing the aggregation-caused self-quenching of excitons in neat films . This is achieved by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .
Biochemical Pathways
The compound affects the biochemical pathways involved in the production of light in OLEDs. By increasing the photoluminescent quantum yield, it enhances the efficiency of the light-emitting process .
Pharmacokinetics
It is used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Result of Action
The result of the compound’s action is the production of highly efficient, solution-processed, non-doped OLEDs . These OLEDs have achieved record-high external quantum efficiencies (EQE) of 25.8% .
Action Environment
Environmental factors such as temperature and the presence of other chemical groups can influence the compound’s action, efficacy, and stability. For instance, the incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility .
Properties
IUPAC Name |
tert-butyl N-[4-(2-iodoethenyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8-11H,4-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMWPUWTPSAQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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